4-Methyl-N-(2-methylcyclohex-2-en-1-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(2-methylcyclohex-2-en-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a benzene ring, a sulfonamide group, and a cyclohexene ring. It is used in various scientific research applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methylcyclohex-2-en-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylcyclohex-2-en-1-amine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-methylcyclohex-2-en-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
4-Methyl-N-(2-methylcyclohex-2-en-1-yl)benzene-1-sulfonamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-methylcyclohex-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure.
Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness
4-Methyl-N-(2-methylcyclohex-2-en-1-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of a cyclohexene ring and a methyl group on the benzene ring. These structural elements can influence its reactivity and interaction with biological targets, making it distinct from other sulfonamides .
Properties
CAS No. |
57981-22-3 |
---|---|
Molecular Formula |
C14H19NO2S |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
4-methyl-N-(2-methylcyclohex-2-en-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H19NO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-6-4-3-5-12(14)2/h5,7-10,14-15H,3-4,6H2,1-2H3 |
InChI Key |
JHQZXFIFEFGVSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC1NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.